Butanoic acid, 4-oxo-, 1-methylethyl ester

Description

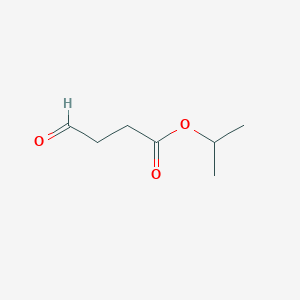

Butanoic acid, 4-oxo-, 1-methylethyl ester (CAS: Not explicitly provided; structurally analogous to isopropyl butyrate derivatives) is a branched-chain ester featuring a four-carbon backbone with a ketone group at the fourth carbon and an isopropyl ester moiety. This compound belongs to the class of keto-esters, which are characterized by their dual functional groups (ester and ketone), enabling diverse reactivity and applications in flavor chemistry, pharmaceuticals, and organic synthesis.

Properties

CAS No. |

61720-57-8 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

propan-2-yl 4-oxobutanoate |

InChI |

InChI=1S/C7H12O3/c1-6(2)10-7(9)4-3-5-8/h5-6H,3-4H2,1-2H3 |

InChI Key |

NIZDDWQLRUCMEA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-oxo-, 1-methylethyl ester typically involves the esterification of butanoic acid with isopropanol in the presence of an acid catalyst. The reaction can be represented as follows:

Butanoic acid+Isopropanol→Butanoic acid, 4-oxo-, 1-methylethyl ester+Water

Commonly used acid catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous reactors and distillation columns are often used to separate the ester from the reaction mixture and purify it.

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

Under acidic conditions, the ester undergoes hydrolysis to yield 4-oxobutanoic acid and isopropanol . The mechanism follows a nucleophilic acyl substitution pathway:

-

Protonation of the carbonyl oxygen activates the ester.

-

Nucleophilic attack by water forms a tetrahedral intermediate.

-

Proton transfer and elimination of isopropanol regenerates the acid catalyst, yielding the carboxylic acid .

Example Conditions:

Base-Catalyzed Hydrolysis (Saponification)

In alkaline media (e.g., NaOH), the ester is hydrolyzed to the sodium salt of 4-oxobutanoate , which is acidified to isolate the free acid:

-

Hydroxide ion attacks the carbonyl carbon.

-

Intermediate alkoxide expulsion forms the carboxylate salt.

Thermodynamic Data (General Esters):

| Reaction Type | ΔH (kJ/mol) | Conditions | Source |

|---|---|---|---|

| Acid hydrolysis | -26.24 ± 0.059 | Aqueous dioxane | |

| Saponification | Exothermic | Aqueous NaOH |

Transesterification

The isopropyl group can be replaced by other alcohols via acid- or base-catalyzed transesterification. For example, reaction with methanol produces methyl 4-oxobutanoate :

-

Nucleophilic alcohol (e.g., methanol) attacks the carbonyl.

Industrial Relevance:

-

Typical Conditions:

Reactivity at the Ketone Group

The 4-oxo group participates in nucleophilic additions and reductions:

Enolate Formation

In the presence of strong bases (e.g., LDA), the α-hydrogen is deprotonated, generating an enolate for alkylation or halogenation:

-

Halogenation: Reaction with Cl₂ or Br₂ yields 2-halo-4-oxoesters .

-

Alkylation: Enolates react with alkyl halides to form branched derivatives .

Reduction

Catalytic hydrogenation (H₂/Pd) or NaBH₄ reduces the ketone to a secondary alcohol, producing isopropyl 4-hydroxybutanoate .

Decarboxylation Pathways

Upon hydrolysis to 4-oxobutanoic acid , thermal decarboxylation occurs at elevated temperatures (>150°C), yielding acetone and CO₂:

Industrial Example:

Stability and Side Reactions

Scientific Research Applications

Butanoic acid, 4-oxo-, 1-methylethyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Used in the manufacture of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of butanoic acid, 4-oxo-, 1-methylethyl ester involves its interaction with various molecular targets and pathways. The ester can undergo hydrolysis to release butanoic acid, which can then participate in metabolic processes. The carbonyl group in the ester can also interact with nucleophiles, leading to various chemical transformations.

Comparison with Similar Compounds

Butanoic acid, 1-methylethyl ester (Isopropyl Butyrate)

- Structure: Lacks the 4-oxo group, featuring a straight-chain butanoic acid esterified with isopropanol.

- Applications : Widely used as a flavoring agent (fruity, apple-like aroma) and fragrance component .

- Key Differences : The absence of the 4-oxo group reduces polarity and alters reactivity. Isopropyl butyrate is more volatile and less likely to participate in keto-specific reactions (e.g., nucleophilic additions) compared to the target compound .

Pentanoic acid, 4-oxo-, 1-methylethyl ester (Iso-Propyl Levulinate)

- Structure : Five-carbon backbone with a 4-oxo group and isopropyl ester.

- Applications : Used in flavors and as a green solvent. Its longer chain increases lipophilicity compared to the target compound.

- Key Differences: The additional methylene group in levulinate derivatives enhances stability and solubility in non-polar matrices, whereas the shorter chain of Butanoic acid, 4-oxo-, 1-methylethyl ester may favor volatility and faster degradation .

Butanoic acid, 2-methyl-, ethyl ester

- Structure : Branched methyl group at the second carbon, ethyl ester.

- Applications: Found in fermented beverages (e.g., jujube brandy) and contributes to sweet, fruity notes.

- Key Differences : The methyl branch enhances steric hindrance, reducing enzymatic hydrolysis rates compared to the target compound’s ketone group, which may increase susceptibility to oxidation or reduction reactions .

Functional Group Impact on Properties

Ketone vs. Ester Dominance

- Ketone Group (4-oxo): Introduces polarity, enabling hydrogen bonding and increasing solubility in aqueous environments. This contrasts with non-oxo esters like Butanoic acid, ethyl ester, which are more hydrophobic and volatile .

Flavor and Aroma Contributions

- Target Compound: Likely exhibits a complex profile combining fruity ester notes with ketonic undertones (similar to diacetyl or acetylpropionyl).

- Analog Comparison: Butanoic acid, 2-methyl-, methyl ester is a key aroma compound in pear syrups (OAV ≥ 1), while iso-propyl levulinate’s flavor role remains less documented but inferred to be milder due to chain length .

Sensory and Stability Studies

- Volatility: Shorter-chain keto-esters (e.g., Butanoic acid, 4-oxo-) may degrade faster under storage, as seen in studies on butanoic acid ethyl esters in strawberries, where ketone-containing compounds showed dynamic content changes post-impact .

Industrial and Pharmaceutical Potential

- Synthesis : Analogous to iso-propyl levulinate, the target compound could serve as a biodegradable solvent or flavor precursor.

Data Table: Comparative Properties of Selected Esters

Biological Activity

Butanoic acid, 4-oxo-, 1-methylethyl ester, also known as isopropyl 4-oxovalerate, is a compound of interest due to its potential biological activities. This article explores the biological properties of this ester, including its antimicrobial, anti-inflammatory, and metabolic effects.

- Molecular Formula: C₈H₁₄O₃

- Molecular Weight: 158.1950 g/mol

- CAS Registry Number: 21884-26-4

Antimicrobial Activity

Research indicates that butanoic acid derivatives possess significant antimicrobial properties. A study highlighted that various esters of butanoic acid, including isopropyl esters, exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

| Compound Name | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 18.3 - 293.0 | Staphylococcus aureus, E. coli |

| Isopropyl butanoate | 0.1 - 24.4 | Bacillus subtilis |

These findings suggest that the compound can be a potential candidate for developing new antimicrobial agents against resistant strains .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of butanoic acid derivatives. Studies have shown that compounds similar to butanoic acid can inhibit pro-inflammatory cytokines and reduce inflammation in various models. For instance, a study involving animal models demonstrated that administration of butanoic acid derivatives led to a significant reduction in markers such as TNF-alpha and IL-6 in serum samples .

Metabolic Effects

Butanoic acid and its esters play a role in metabolic processes. They are involved in the production of short-chain fatty acids (SCFAs), which are essential for gut health and metabolic regulation. SCFAs have been shown to influence glucose metabolism and lipid profiles positively .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of isopropyl 4-oxovalerate was tested against several pathogenic microorganisms. The results indicated that this compound effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 18.3 µg/mL.

Case Study 2: Anti-inflammatory Action

A clinical trial assessed the anti-inflammatory effects of butanoic acid derivatives in patients with inflammatory bowel disease (IBD). The trial found that patients receiving treatment with butanoic acid showed a significant decrease in inflammation markers compared to the control group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.